The Agonist at the Second Histamine Receptor: A Technical Guide to the Mechanism of Action of Dimaprit Dihydrochloride
The Agonist at the Second Histamine Receptor: A Technical Guide to the Mechanism of Action of Dimaprit Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimaprit dihydrochloride is a potent and highly selective agonist for the histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Its principal mechanism of action involves the activation of the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade mediates a variety of physiological responses, most notably the stimulation of gastric acid secretion. Dimaprit also exhibits inhibitory effects on neuronal nitric oxide synthase (nNOS) at higher concentrations. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological effects of Dimaprit dihydrochloride, supported by quantitative data and detailed experimental methodologies.
Introduction
Dimaprit, chemically known as S-[3-(N,N-dimethylamino)propyl]isothiourea, is a structural analog of histamine.[1] It has been instrumental in the characterization of the histamine H2 receptor and in understanding its physiological roles.[2] Its high selectivity for the H2 receptor over H1 and H3 receptors makes it a valuable pharmacological tool.[2] This document will delve into the core mechanism of action of Dimaprit dihydrochloride, presenting key pharmacological data, outlining experimental protocols for its study, and visualizing its signaling pathways.
Mechanism of Action
Histamine H2 Receptor Agonism
The primary mechanism of action of Dimaprit dihydrochloride is its function as a selective agonist at the histamine H2 receptor.[1][3] The H2 receptor is a Gs-protein coupled receptor. Upon binding of Dimaprit, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and stimulates adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
In addition to its potent H2 receptor agonism, Dimaprit dihydrochloride has been shown to inhibit neuronal nitric oxide synthase (nNOS) with an IC50 of 49 μM.[3][4] This is a secondary mechanism and occurs at concentrations significantly higher than those required for H2 receptor activation.
Pharmacological Data
The following tables summarize the quantitative pharmacological data for Dimaprit dihydrochloride.
Table 1: Receptor Binding and Potency
| Parameter | Species/Tissue | Value | Reference(s) |
| Ki | Guinea pig right atrium | 44 µM | |
| IC50 (nNOS inhibition) | Not specified | 49 µM | [3][4] |
| Relative Potency vs. Histamine (H2 Receptor) | Guinea pig right atrium | 71% | [2] |
| Relative Potency vs. Histamine (H1 Receptor) | Not specified | <0.0001% | [2][3] |
| Relative Potency vs. Histamine (H3 Receptor) | Not specified | <0.008% |
Table 2: In Vivo Efficacy (Stimulation of Gastric Acid Secretion)
| Species | Route of Administration | Effective Dose/Concentration | Reference(s) |
| Rat | Intravenous (i.v.) infusion | 1.25 µmol/kg/min | [3] |
| Cat | Intravenous (i.v.) infusion | 2-64 µmol/h | [3] |
| Dog | Intravenous (i.v.) infusion | 1-100 nmol/kg/min | [3] |
Table 3: Cardiovascular Effects
| Species | Route of Administration | Effect | Dose/Concentration | Reference(s) |
| Cat | Intravenous (i.v.) | Dose-dependent decrease in blood pressure | 0.01-1 µmol/kg | [3] |
| Cat | Intra-arterial injection | Vasodilation in the femoral vascular bed | 1-100 nmol | [3] |
| Cat, Dog, Rat, Rabbit | Intravenous (i.v.) injection or infusion | Lowered systemic arterial blood pressure | Not specified | [5][6] |
Experimental Protocols
In Vivo Gastric Acid Secretion Assay (Rat Model)
This protocol is based on established methods for measuring gastric acid secretion in anesthetized rats.
Methodology:
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Animal Preparation: Anesthetize a rat (e.g., with urethane). Perform a midline laparotomy to expose the stomach. Ligate the pylorus to prevent the passage of gastric contents into the duodenum.
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Cannulation and Perfusion: Insert a cannula orally into the esophagus and secure it. Begin perfusion of the stomach with saline at a constant rate.
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Sample Collection: Collect the gastric effluent at regular intervals (e.g., every 15 minutes).
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Drug Administration: After a baseline collection period, administer Dimaprit dihydrochloride via intravenous infusion at the desired concentration.
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Analysis: Determine the acid concentration in the collected samples by titration with a standardized sodium hydroxide (NaOH) solution to a pH of 7.0.
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Data Calculation: Calculate the rate of acid output (in micromoles per minute).
Isolated Tissue Bath Assay (Guinea Pig Atrium)
This protocol describes a common method for assessing the inotropic effects of compounds on isolated cardiac tissue.
Methodology:
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Tissue Preparation: Euthanize a guinea pig and rapidly excise the heart. Isolate the right atrium and suspend it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
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Transducer Attachment: Attach one end of the atrium to a fixed point and the other to an isometric force transducer to record the force of contraction.
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Equilibration: Allow the tissue to equilibrate for a set period (e.g., 60 minutes) under a slight resting tension, with regular washing.
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Drug Addition: Add cumulative concentrations of Dimaprit dihydrochloride to the organ bath at timed intervals.
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Data Recording: Record the changes in the force of contraction.
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Analysis: Construct a concentration-response curve to determine the EC50 value.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This is a generalized protocol for measuring nNOS activity.
Methodology:
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Reaction Setup: In a reaction vessel, combine a buffered solution containing purified nNOS enzyme, the substrate L-arginine (often radiolabeled), and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin, and Ca2+).
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Inhibitor Addition: Add varying concentrations of Dimaprit dihydrochloride to the reaction vessels. Include a control with no inhibitor.
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Incubation: Initiate the reaction and incubate at 37°C for a defined period.
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Reaction Termination: Stop the reaction (e.g., by adding a stop buffer).
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Product Measurement: Quantify the formation of the product, which can be radiolabeled L-citrulline or the stable nitric oxide metabolites, nitrite and nitrate (using the Griess assay).
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Data Analysis: Calculate the percentage of nNOS inhibition for each concentration of Dimaprit and determine the IC50 value.
Conclusion
Dimaprit dihydrochloride is a cornerstone pharmacological tool for the study of the histamine H2 receptor. Its high selectivity and potent agonist activity have been crucial in elucidating the physiological and pathological roles of H2 receptor-mediated signaling. The primary mechanism of action involves the canonical Gs-adenylyl cyclase-cAMP pathway, leading to diverse cellular responses, most notably the stimulation of gastric acid secretion. While it also exhibits off-target effects on nNOS at higher concentrations, its utility as a selective H2 agonist in appropriate concentration ranges remains invaluable for researchers in physiology, pharmacology, and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dimaprit and the broader field of histamine receptor pharmacology.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Histamine H2 receptor activates adenylate cyclase and PLC via separate GTP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 4. Effect of dimaprit on gastric acid secretion in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 6. Stimulation of gastric acid secretion by dimaprit in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
